molecular formula C8H7N3O B13812092 8-Methoxypyrido[2,3-d]pyridazine CAS No. 56525-94-1

8-Methoxypyrido[2,3-d]pyridazine

Cat. No.: B13812092
CAS No.: 56525-94-1
M. Wt: 161.16 g/mol
InChI Key: HVOMEBJURVZDKM-UHFFFAOYSA-N
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Description

8-Methoxypyrido[2,3-d]pyridazine is a heterocyclic compound characterized by a fused pyridazine and pyridine ring system with a methoxy group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxypyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable methoxy-substituted reagent, followed by cyclization to form the desired pyridazine ring .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxypyrido[2,3-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction can produce various hydrogenated pyridazine derivatives .

Scientific Research Applications

8-Methoxypyrido[2,3-d]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxypyrido[2,3-d]pyridazine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved often include inhibition of enzyme activity or interference with receptor-ligand interactions .

Comparison with Similar Compounds

    Pyridazine: A simpler analog with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: Contains a keto group, offering different reactivity and biological activity.

    Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, differing in electronic properties.

Uniqueness: 8-Methoxypyrido[2,3-d]pyridazine stands out due to its fused ring system and the presence of a methoxy group, which imparts unique electronic and steric properties. These features make it a valuable scaffold in drug design and other applications .

Properties

CAS No.

56525-94-1

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

8-methoxypyrido[2,3-d]pyridazine

InChI

InChI=1S/C8H7N3O/c1-12-8-7-6(5-10-11-8)3-2-4-9-7/h2-5H,1H3

InChI Key

HVOMEBJURVZDKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CN=N1)C=CC=N2

Origin of Product

United States

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